molecular formula C7H18BrN B1593766 butyl(trimethyl)azanium;bromide CAS No. 2650-51-3

butyl(trimethyl)azanium;bromide

Cat. No.: B1593766
CAS No.: 2650-51-3
M. Wt: 196.13 g/mol
InChI Key: YGGIZRRNXQJOTI-UHFFFAOYSA-M
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Description

butyl(trimethyl)azanium;bromide is a quaternary ammonium compound. It is commonly used in various chemical and industrial applications due to its surfactant properties. This compound is known for its ability to act as a phase transfer catalyst, facilitating reactions between substances in different phases.

Preparation Methods

Synthetic Routes and Reaction Conditions: butyl(trimethyl)azanium;bromide can be synthesized through the reaction of 1-butanamine with trimethylamine in the presence of hydrobromic acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is purified through crystallization or distillation processes.

Chemical Reactions Analysis

Types of Reactions: butyl(trimethyl)azanium;bromide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: Although less common, it can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, cyanide ions, and alkoxide ions.

    Oxidizing Agents: Hydrogen peroxide and potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can yield alcohols, while reactions with cyanide ions can produce nitriles.

Scientific Research Applications

butyl(trimethyl)azanium;bromide has a wide range of scientific research applications, including:

    Chemistry: It is used as a phase transfer catalyst to enhance the rate of reactions between immiscible phases.

    Biology: It can be used in the preparation of biological samples for analysis.

    Industry: It is used in the production of detergents, disinfectants, and other cleaning agents.

Mechanism of Action

The mechanism of action of butyl(trimethyl)azanium;bromide involves its ability to act as a surfactant, reducing the surface tension between different phases. This property allows it to facilitate the transfer of reactants between phases, thereby enhancing the rate of chemical reactions. The compound interacts with molecular targets such as cell membranes, altering their permeability and facilitating the transport of substances across the membrane.

Comparison with Similar Compounds

    1-Butanaminium, N,N,N-trimethyl-, chloride (11): Similar in structure but contains a chloride ion instead of a bromide ion.

    4-Bromo-N,N,N-trimethylbutan-1-aminium bromide: Contains an additional bromine atom on the butyl chain.

    N,N,N-Trimethylbutylammonium chloride: Another quaternary ammonium compound with similar properties.

Uniqueness: butyl(trimethyl)azanium;bromide is unique due to its specific bromide ion, which can influence its reactivity and interactions in chemical reactions. The presence of the bromide ion can enhance its effectiveness as a phase transfer catalyst compared to its chloride counterpart.

Properties

IUPAC Name

butyl(trimethyl)azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N.BrH/c1-5-6-7-8(2,3)4;/h5-7H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGGIZRRNXQJOTI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](C)(C)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

7685-30-5 (Parent)
Record name 1-Butanaminium, N,N,N-trimethyl-, bromide (1:1)
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DSSTOX Substance ID

DTXSID40883879
Record name 1-Butanaminium, N,N,N-trimethyl-, bromide (1:1)
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Molecular Weight

196.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2650-51-3
Record name 1-Butanaminium, N,N,N-trimethyl-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2650-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Butanaminium, N,N,N-trimethyl-, bromide (1:1)
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002650513
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Butanaminium, N,N,N-trimethyl-, bromide (1:1)
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Record name 1-Butanaminium, N,N,N-trimethyl-, bromide (1:1)
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Record name Butyltrimethylammonium Bromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: BTAB, like many cationic surfactants, forms micelles in aqueous solutions. The structure of these micelles is influenced by the shape of the BTAB molecule. Research suggests that while straight-chain alkyl detergents like n-tetradecyltrimethylammonium bromide can form spherical micelles, cyclic detergents like BTAB might require the presence of impurities to achieve a spherical structure due to the configuration of their hydrocarbon chains. []

A: Yes, the presence of salts significantly impacts the behavior of BTAB in solution. Studies have shown that the critical micelle concentration (CMC) of BTAB decreases with increasing salt concentration. This phenomenon is attributed to the screening effect of the added ions, which reduces electrostatic repulsion between the charged head groups of BTAB molecules, promoting micelle formation at lower concentrations. [, ]

A: BTAB exhibits interesting interactions with certain polymers in solution. For instance, studies have investigated the binding of a pyrene-labeled BTAB derivative (4-(1-pyrenyl)-butyltrimethylammonium bromide) to neutral polymers like poly(vinylbenzo-18-crown-6) (P18C6) and poly(vinylbenzoglyme) (PVBG). The binding was found to be influenced by the presence and type of salts in the solution, suggesting that BTAB interacts with these polymers through a combination of hydrophobic and electrostatic forces. []

A: Yes, BTAB derivatives can be used to create Langmuir-Blodgett (LB) films, which are highly ordered molecular assemblies. For example, researchers successfully prepared LB films using a BTAB derivative containing a decyloxyphenylazonaphthoxy group. Spectroscopic analysis revealed that the alkyl tail of the molecule in the LB film is oriented nearly perpendicular to the substrate surface, indicating a high degree of molecular organization within the film. []

A: Nuclear magnetic resonance (NMR) studies using deuterium-labeled water provide insights into the effect of BTAB on the structure of surrounding water molecules. While the smaller butyltrimethylammonium ion shows minimal impact on water structure, BTAB itself increases water organization within its hydration shell compared to bulk water. This suggests that the longer alkyl chain in BTAB contributes to enhanced structuring of water molecules in its vicinity. []

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